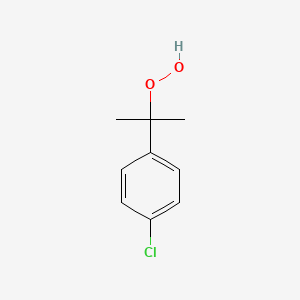

2-(4-Chlorophenyl)propane-2-peroxol

Description

Historical Trajectories in Organic Peroxide Chemistry

The journey into the world of organic peroxides began in the late 19th and early 20th centuries, with initial discoveries often characterized by their unexpected and sometimes explosive nature. A pivotal moment in this history was the elucidation of the "peroxide effect" by Morris S. Kharasch in the 1930s, which demonstrated the profound influence of peroxides on the regioselectivity of certain addition reactions, fundamentally altering the understanding of reaction mechanisms. byjus.com This work laid the groundwork for the controlled use of organic peroxides as initiators for free-radical reactions.

A significant leap in the industrial application of organic peroxides came with the development of the cumene (B47948) process in the 1940s by R. Ūdris, P. Sergeyev, and independently by Heinrich Hock. wikipedia.org This process, which proceeds through a cumene hydroperoxide intermediate, remains the dominant global method for the production of phenol (B47542) and acetone. byjus.comwikipedia.org The success of the cumene process spurred extensive research into other organic hydroperoxides and their potential applications. While specific historical accounts of 2-(4-chlorophenyl)propane-2-peroxol are not widely documented, its existence and study are a logical extension of the foundational work on cumene hydroperoxide and its derivatives.

Classification and Structural Features of Peroxols (Organic Hydroperoxides)

Organic peroxides are broadly defined as organic compounds containing the peroxide functional group (-O-O-). nih.gov They are considered derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic radicals. nih.gov Peroxols, or organic hydroperoxides, represent a specific subclass where one hydrogen atom of hydrogen peroxide is replaced by an organic group, giving them the general formula ROOH. wikipedia.org

The defining structural feature of a peroxol is the hydroperoxy group (-OOH). The O-O single bond is relatively weak, with a bond dissociation energy significantly lower than that of C-C, C-H, or C-O bonds, which accounts for its characteristic reactivity. wikipedia.org The molecular geometry around the peroxide bond is also noteworthy, with R-O-O and O-O-H bond angles of approximately 110°, similar to water, and a C-O-O-H dihedral angle of about 120°. wikipedia.org

Based on this, this compound can be classified as an arylalkyl hydroperoxide. Its structure consists of a 4-chlorophenyl group and two methyl groups attached to a tertiary carbon, which in turn is bonded to the hydroperoxy functional group.

Table 1: Structural and Classification Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁ClO₂ |

| Functional Group | Hydroperoxy (-OOH) |

| Classification | Organic Hydroperoxide (Peroxol), Arylalkyl Hydroperoxide |

Significance of Peroxol Chemistry in Contemporary Research

The significance of peroxol chemistry in modern research is multifaceted. Organic hydroperoxides are key intermediates in various industrial oxidation processes. wikipedia.orggoogle.com The autoxidation of hydrocarbons, particularly those with benzylic hydrogens like cumene and its derivatives, is a prominent example of the industrial relevance of peroxol formation. wikipedia.org

In a research context, peroxols are valuable reagents and synthetic intermediates. They serve as oxidizing agents in a variety of transformations, including the epoxidation of alkenes. organic-chemistry.org Furthermore, their controlled decomposition to generate radicals makes them indispensable as initiators for polymerization reactions. wikipedia.org The study of substituted peroxols, such as the subject of this article, allows for the fine-tuning of reactivity, stability, and selectivity in these processes. For instance, the electronic effects of the chloro-substituent on the phenyl ring of this compound would be expected to influence its decomposition kinetics and oxidizing properties compared to the unsubstituted cumene hydroperoxide. This makes such compounds interesting targets for mechanistic studies and the development of new catalytic systems.

Structure

3D Structure

Properties

CAS No. |

3077-67-6 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-chloro-4-(2-hydroperoxypropan-2-yl)benzene |

InChI |

InChI=1S/C9H11ClO2/c1-9(2,12-11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 |

InChI Key |

CWORPTCGUKZFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)OO |

Origin of Product |

United States |

Reaction Mechanisms of 2 4 Chlorophenyl Propane 2 Peroxol

Overview of Peroxide Reactivity in Organic Systems

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org When one of the R groups is a hydrogen atom, the compound is known as a hydroperoxide or peroxol. wikipedia.orgnoaa.gov A defining characteristic of peroxides is the inherent weakness of the oxygen-oxygen single bond. wikipedia.orgoup.com The bond dissociation energy for the O-O bond in hydroperoxides is relatively low, making them susceptible to cleavage. oup.com

This facile cleavage allows organic peroxides to serve as excellent sources of radicals, which are species with unpaired electrons. wikipedia.orgbeilstein-journals.org The generation of these radicals can initiate a variety of chemical transformations, most notably polymerization and oxidation reactions. wikipedia.orgnoaa.govnumberanalytics.com In organic synthesis, hydroperoxides are often employed as terminal oxidants. beilstein-journals.org The reactivity of peroxides can be triggered by heat, light, or the presence of metal catalysts. noaa.govnumberanalytics.com The decomposition of peroxides can sometimes be explosive, particularly when they are pure or concentrated. noaa.gov

The general reactivity of peroxides in organic systems can be summarized in the following table:

| Reaction Type | Description | Initiation | Key Intermediates |

| Radical Reactions | Involve the formation and reaction of free radicals. | Heat, UV light, metal catalysts. noaa.govnumberanalytics.com | Alkoxyl (RO•) and peroxyl (ROO•) radicals. beilstein-journals.org |

| Ionic Reactions | Involve the formation of charged intermediates (ions). | Acid or base catalysis, polar solvents. rsc.org | Carbocations, ion pairs. rsc.org |

| Oxidation | Act as oxidizing agents, transferring an oxygen atom to a substrate. | Can be radical or ionic in nature. | Varies with mechanism. |

| Rearrangements | Undergo molecular rearrangements to form more stable products. | Often acid-catalyzed. | Criegee intermediates in Baeyer-Villiger oxidation. nih.gov |

Radical-Mediated Reaction Pathways of Peroxols

Radical reactions are a cornerstone of peroxol chemistry. These pathways are initiated by the cleavage of the O-O bond, leading to a cascade of radical-driven events.

The most fundamental reaction of peroxols is the homolytic cleavage of the O-O bond. wikipedia.orgnumberanalytics.com This process, often induced by thermal or photochemical energy, results in the formation of two radical species: an alkoxyl radical (RO•) and a hydroxyl radical (•OH). youtube.com

ROOH → RO• + •OH

The presence of transition metals can also catalyze this cleavage. beilstein-journals.orgnumberanalytics.com The nature of the substituents on the peroxide can influence whether the O-O bond cleaves homolytically (forming radicals) or heterolytically (forming ions). acs.orgcapes.gov.brewha.ac.kr Electron-rich iron porphyrin complexes, for instance, tend to promote homolytic cleavage of hydroperoxides, whereas electron-deficient complexes favor heterolytic cleavage. acs.orgcapes.gov.brewha.ac.krresearchgate.net Similarly, hydroperoxides with electron-donating substituents are more inclined towards homolytic cleavage. acs.orgcapes.gov.brewha.ac.kr In the case of 2-(4-chlorophenyl)propane-2-peroxol, the aryl group and the tertiary alkyl structure would influence the stability of the resulting radicals.

The generation of radicals from the decomposition of peroxides is a key step in initiating other reactions, such as polymerization. noaa.gov For example, aliphatic ketones can react with hydrogen peroxide to form peroxidic products which, upon reduction with Fe(II) salts, can undergo homolytic scission to generate versatile alkyl radicals. nih.gov

Once generated, peroxyl radicals (ROO•) are key intermediates in radical chain reactions. fiveable.me A prominent example is autoxidation, the process by which organic molecules react with molecular oxygen. numberanalytics.comfiveable.me In this process, a carbon-centered radical (R•) reacts with oxygen to form a peroxyl radical. numberanalytics.comfiveable.me

R• + O₂ → ROO•

This peroxyl radical can then propagate the chain reaction by abstracting a hydrogen atom from another organic molecule, thereby generating a new carbon-centered radical and a hydroperoxide. numberanalytics.comfiveable.me

ROO• + R'H → ROOH + R'•

This chain reaction continues until the radicals are consumed by termination reactions, such as the combination of two radicals to form a non-radical product. numberanalytics.comnumberanalytics.com The ratio of the rate of propagation to the rate of termination is known as the chain length. wiley-vch.de Peroxyl radicals can also undergo self-reactions, which can either lead to termination or the formation of new radical species. wiley-vch.denih.gov

In biological systems, lipid peroxidation is a significant process involving peroxyl radicals, where they can cause damage to cellular membranes. fiveable.me Protein hydroperoxides can also decompose to form reactive free radicals, which can initiate further radical chain reactions. nih.gov

A characteristic reaction of peroxyl radicals is hydrogen atom abstraction (HAT). researchgate.netmdpi.com In this step, a peroxyl radical removes a hydrogen atom from a suitable donor molecule (RH), leading to the formation of a hydroperoxide (ROOH) and a new radical (R•). nih.govsci-hub.se

ROO• + RH → ROOH + R•

This reaction is a critical propagation step in many oxidation processes, including the autoxidation of hydrocarbons. nih.govsci-hub.se The rate of hydrogen abstraction by peroxyl radicals is dependent on several factors, including the strength of the C-H bond being broken in the substrate and the nature of the peroxyl radical itself. wiley-vch.defrontiersin.org For instance, the abstraction of a hydrogen atom from a tertiary C-H bond is generally faster than from a secondary or primary C-H bond due to the lower bond dissociation energy. wiley-vch.de

The solvent can also play a significant role in the kinetics of hydrogen atom abstraction reactions involving peroxyl radicals, primarily through hydrogen bonding interactions with the substrate. sci-hub.se Theoretical studies have been conducted to compute accurate rate constants for the hydrogen abstraction reactions of various hydrocarbons with peroxyl radicals, which are crucial for kinetic modeling of combustion and autoignition processes. nih.govfrontiersin.org

The following table presents representative rate constants for hydrogen abstraction from different types of C-H bonds by various radical species.

| Radical Species | Primary C-H | Secondary C-H | Tertiary C-H |

| t-BuO• | 1.1 x 10⁴ | 1.2 x 10⁵ | 4.4 x 10⁵ |

| HO• | 1.0 x 10⁶ | 6.0 x 10⁶ | 8.0 x 10⁶ |

| CyOO• | 2.0 | 30 | 230 |

| Rate constants are given in M⁻¹s⁻¹ per H-atom at 400 K. wiley-vch.de |

Ionic Mechanisms in Peroxol Transformations

While radical pathways are common, peroxols can also undergo transformations via ionic mechanisms, particularly in the presence of acids or in polar solvents.

A notable example of an ionic rearrangement in peroxides is the carboxy-inversion process, which has been studied in detail for diacyl peroxides. rsc.orgrsc.org This reaction involves the transformation of a peroxide into a carbonate. The ionic nature of this process is supported by several observations: it is accelerated in polar media, it is catalyzed by acids, and the configuration of the migrating group is retained. rsc.org

Detailed tracer studies using ¹⁸O have revealed that the carboxy-inversion process proceeds through the formation of ion pairs. rsc.orgrsc.org The mechanism involves the heterolytic cleavage of the O-O bond to form a tight ion pair, which can then rearrange to form the carbonate product. The stability of the potential carbocation of the migrating group and the electron-withdrawing nature of the carboxylate group influence the rate of the carboxy-inversion. rsc.org While this compound is not a diacyl peroxide, the principles of ionic rearrangements in related peroxide structures provide insight into potential non-radical pathways.

Specific Mechanistic Studies Relevant to this compound

Information not available in the searched literature.

Decomposition Pathways of 2 4 Chlorophenyl Propane 2 Peroxol

Thermal Decomposition Mechanisms of Organic Peroxols

While specific studies on the thermolysis of 2-(4-Chlorophenyl)propane-2-peroxol are limited, extensive research on the closely related compound, 2-[4-(chloro-tert-butyl)phenyl]propan-2-yl hydroperoxide, provides valuable insights into the expected decomposition behavior. The thermolysis of this analogue has been studied in the temperature range of 120–190°C, revealing a complex reaction mechanism.

The kinetics of the thermal decomposition of organic peroxols are typically studied to determine the reaction rate constants, activation energy, and other thermodynamic parameters. These parameters are crucial for understanding the stability of the compound and for controlling its decomposition in industrial applications.

For the analogous compound, 2-[4-(chloro-tert-butyl)phenyl]propan-2-yl hydroperoxide, the thermal decomposition has been found to follow first-order kinetics. The rate of decomposition is primarily dependent on the temperature, with higher temperatures leading to a faster decomposition rate. The decomposition products of cumene (B47948) hydroperoxide, a structurally similar compound, include methylstyrene, acetophenone, and cumyl alcohol. organic-chemistry.org

The following table summarizes the kinetic and thermodynamic parameters that are typically evaluated in such studies. While specific values for this compound are not available in the public domain, the parameters for analogous compounds provide a useful reference. For instance, the decomposition of cumene hydroperoxide in a 0.2 M benzene (B151609) solution has a half-life of 29 hours at 145°C. organic-chemistry.org

Interactive Data Table: Illustrative Kinetic and Thermodynamic Parameters for Organic Peroxol Decomposition

| Parameter | Typical Value Range for Analogous Compounds | Significance |

| Activation Energy (Ea) | 80 - 150 kJ/mol | Minimum energy required to initiate decomposition. |

| Frequency Factor (A) | 10^13 - 10^16 s^-1 | Relates to the frequency of molecular collisions with the correct orientation. |

| Rate Constant (k) | Varies with temperature | Proportionality constant relating reaction rate to reactant concentrations. |

| Enthalpy of Decomposition (ΔH) | -200 to -400 kJ/mol | Indicates the exothermic nature of the decomposition. |

Computational chemistry provides a powerful tool for investigating the decomposition pathways of organic peroxols at a molecular level. Quantum mechanical calculations can be used to model the potential energy surface of the decomposition reaction, identify transition states, and calculate activation barriers. These studies can complement experimental findings and provide a deeper understanding of the reaction mechanism.

While no specific computational studies on the decomposition of this compound have been identified, research on other organic peroxides, such as dihydropyran derivatives, has demonstrated the utility of these methods. mdpi.com Such studies can reveal how substituents on the aromatic ring, like the chloro group in the title compound, might influence the stability of the peroxide and the nature of the decomposition products. mdpi.com For example, computational studies can predict whether the decomposition is a concerted or a stepwise process and can help to rationalize the observed product distribution.

Catalytic Decomposition of Peroxols

The decomposition of organic peroxols can be significantly accelerated by the presence of catalysts. This is a critical aspect of their industrial application, where controlled decomposition is often required. The catalytic decomposition can be mediated by a variety of substances, including transition metals and various impurities.

Transition metals and their compounds are well-known catalysts for the decomposition of organic peroxols. kisti.re.kr The catalytic activity of these metals stems from their ability to exist in multiple oxidation states, which allows them to participate in redox cycles with the peroxol. For instance, the decomposition of cumene hydroperoxide is effectively catalyzed by copper acetate (B1210297) in the presence of aminoalcohols. kisti.re.kr

The mechanism of transition metal-mediated decomposition typically involves the formation of a complex between the metal ion and the peroxol, followed by the homolytic cleavage of the O-O bond to generate radicals. The specific products of the decomposition can be influenced by the nature of the metal catalyst and the reaction conditions. The decomposition of cumene hydroperoxide in the presence of an acid catalyst, for example, yields phenol (B47542) and acetone. umich.edugoogle.com

Interactive Data Table: Common Transition Metal Catalysts for Peroxol Decomposition

| Catalyst | Typical Application | Mechanistic Feature |

| Copper (II) salts | Polymerization initiation, organic synthesis | Redox cycling between Cu(I) and Cu(II) |

| Iron (II/III) salts | Fenton-like reactions, environmental remediation | Generation of hydroxyl radicals |

| Cobalt (II/III) salts | Drier in paints and varnishes | Promotes oxidative drying |

| Manganese (II/IV) oxides | Catalytic decomposition of hydrogen peroxide | Surface-catalyzed decomposition |

The decomposition of organic peroxols can also be catalyzed by a range of other substances, including acids, bases, and certain organic compounds. organic-chemistry.org The presence of such impurities can have a significant impact on the stability of the peroxol and can lead to uncontrolled decomposition. For example, strong acids can catalyze the heterolytic cleavage of the O-O bond, leading to the formation of ionic intermediates and a different product distribution compared to the radical pathway. umich.edu

The purity of the peroxol is therefore a critical factor in its handling and application. Impurities containing the 2-hydroxy-2-propyl group, for instance, have been shown to affect the yield of resorcinol (B1680541) from the decomposition of dihydroperoxide. epo.org Similarly, sulfur-containing compounds can act as stabilizers by decomposing peroxides through non-radical pathways. The presence of water can also influence the decomposition, with higher moisture content sometimes requiring a greater amount of catalyst. epo.org The thermal decomposition of benzoyl peroxide, another common organic peroxide, is significantly influenced by the presence of impurities like sodium hydroxide (B78521), which can lower the self-accelerating decomposition temperature. researchgate.net

Computational and Theoretical Chemistry Studies of Peroxols

Ab Initio Molecular Orbital Theory Applications to Peroxols

Ab initio molecular orbital theory, which is based on first principles of quantum mechanics without the use of empirical parameters, has been instrumental in understanding the electronic structure and energetics of peroxols. wiley.com High-level ab initio methods, such as the G2 level of theory, have been used to reassess the bond dissociation energies (BDEs) of various peroxides. wayne.edu These calculations have revealed that the O-O bond is more sensitive to its bonding environment than previously thought, with the average BDE being significantly higher than the traditionally accepted value. wayne.edu For instance, calculations at the G2 level of theory have provided BDEs for simple peroxides like HOOH and CH3OOH, showing the influence of substituent groups on the O-O bond strength. wayne.edu

The accuracy of ab initio calculations is highly dependent on the level of theory and the basis set used. For hydrogen peroxide, high-level ab initio calculations have successfully predicted its O-O bond dissociation energy, with methods like QCISD(T) providing results in excellent agreement with experimental data. wayne.edu The choice of basis set is also critical; for example, achieving good agreement with experimental data for hydrogen peroxide requires the inclusion of p-type functions on the hydrogen atoms. rsc.org These foundational studies on simpler peroxols provide a framework for understanding the more complex 2-(4-Chlorophenyl)propane-2-peroxol. The application of ab initio methods allows for the detailed examination of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to its reactivity. ncl.ac.uk

Density Functional Theory (DFT) Investigations of Peroxols

Density Functional Theory (DFT) has emerged as a widely used computational method for studying peroxols due to its favorable balance of accuracy and computational cost. youtube.comcsic.es It allows for the investigation of larger and more complex molecules like this compound. DFT methods are employed to study a range of properties, including bond dissociation energies, molecular geometries, electronic structures, and reaction pathways. researchgate.netmdpi.com

A critical application of DFT in peroxol chemistry is the calculation of the O-O bond dissociation energy (BDE), which is a key indicator of their thermal stability and reactivity. Various DFT functionals have been benchmarked against high-level ab initio calculations and experimental data to assess their performance in predicting O-O BDEs. chemrxiv.orgchemrxiv.org Studies have shown that certain functionals, such as the M06-2X and the ωB97 family, provide O-O bond energies that compare favorably with more accurate methods like G4 and CBS-APNO. chemrxiv.orgwayne.edu

The choice of DFT functional and basis set can significantly impact the calculated BDE values. chemrxiv.org For a database of 14 ROOH peroxides, a benchmark study of 64 DFT functional-basis set combinations showed that most functionals yielded mean absolute deviations of around 5.0 kcal/mol compared to experimental values. chemrxiv.orgchemrxiv.org It has been noted that DFT calculations can sometimes underestimate peroxide BDEs compared to higher levels of theory. researchgate.net These benchmark studies are crucial for selecting the appropriate computational methodology to obtain reliable BDE predictions for this compound.

Below is a table summarizing representative O-O bond dissociation energies for various peroxides, highlighting the range of values and the influence of molecular structure.

| Peroxide | O-O Bond Dissociation Energy (kcal/mol) | Computational Method |

| Hydrogen Peroxide (HOOH) | 50.5 | G2 |

| Methyl Hydroperoxide (CH3OOH) | 45 | G2 |

| Di(trifluoromethyl)peroxide (CF3OOCF3) | 48.83 | CBS-APNO |

| tert-Butyl Hydroperoxide (t-BuOOH) | 45.81 | CBS-APNO |

| Diacetyl Peroxide | 32.87 | CBS-APNO |

This table is for illustrative purposes and includes data from various sources to show the range of O-O BDEs. wayne.eduwayne.edu

DFT calculations are instrumental in predicting the three-dimensional geometries of peroxols. nih.gov For a molecule like this compound, DFT can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular structure. The geometry of the peroxide group (R-O-O-H) is of particular interest. For instance, in hydrogen peroxide, the molecule adopts a skewed shape. quora.comyoutube.com The dihedral angle is a key feature of peroxol structures and can be accurately predicted by theoretical methods. frontiersin.org

DFT is also used to investigate the electronic structure, including the distribution of electron density and the nature of the molecular orbitals. dntb.gov.ua The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

DFT is a powerful tool for elucidating the mechanisms of reactions involving peroxols. By mapping the potential energy surface, researchers can identify stable intermediates and transition states, and calculate the activation energies for various reaction pathways. researchgate.netresearchgate.net This is particularly valuable for understanding the decomposition of peroxols and their reactions with other molecules.

For example, computational studies have investigated the transition states in hydrogen abstraction reactions by peroxy radicals. researchgate.net DFT calculations can determine the geometry and energy of the transition state, providing insights into the factors that influence the reaction rate. researchgate.net The polar effects of substituents on the transition state structure and activation energy can also be quantified. researchgate.net For the reactions of this compound, DFT can be used to model its decomposition pathways and its role as an oxidizing agent, providing detailed energetic information that is often difficult to obtain experimentally. nih.govacs.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches in Peroxol Reactions

For reactions occurring in complex environments, such as in solution or within an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. nih.govyoutube.com In this approach, the reactive part of the system (e.g., the peroxol and the atoms directly involved in the reaction) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the protein) is described by a more computationally efficient MM force field. nih.gov

QM/MM simulations have been successfully applied to study enzymatic reactions involving peroxides, such as those catalyzed by peroxiredoxins. nih.gov These studies have revealed how the enzyme active site can stabilize the transition state and lower the activation energy of the reaction. nih.gov For a molecule like this compound, QM/MM simulations could be used to investigate its reactions in different solvent environments or its potential interactions with biological macromolecules. Recent advancements in QM/MM methodologies, including the use of machine learning, are further enhancing the accuracy and efficiency of these simulations. rutgers.edu

Solvent Effects in Theoretical Peroxol Studies

The solvent can have a significant impact on the properties and reactivity of peroxols. acs.orgresearchgate.net Theoretical studies often incorporate solvent effects to provide a more realistic description of chemical processes in solution. This can be done using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

Continuum models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) have been used to study the effect of solvents on reaction rates and equilibria. researchgate.net For example, theoretical studies on the hydrogen abstraction reaction of the methyl radical with hydrogen peroxide showed that the presence of water significantly decreases the reaction rate, which is consistent with experimental observations. researchgate.net The solvent can influence the stability of reactants, products, and transition states to different extents, thereby altering the thermodynamics and kinetics of the reaction. nih.govcapes.gov.br For this compound, considering solvent effects in theoretical calculations is crucial for accurately predicting its behavior in various reaction media.

Spectroscopic Characterization Techniques for Organic Peroxols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peroxol Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within a molecule can be mapped out.

¹H NMR and ¹³C NMR Assignments for Peroxols

¹H NMR: The ¹H NMR spectrum of cumene (B47948) hydroperoxide typically shows three main signals. beilstein-journals.org The two methyl groups (CH₃) are equivalent and appear as a sharp singlet. The aromatic protons on the phenyl ring produce a multiplet, and the hydroperoxy proton (-OOH) gives a broad singlet. For 2-(4-Chlorophenyl)propane-2-peroxol, the introduction of a chlorine atom at the para-position of the phenyl ring would alter the aromatic region. The symmetry is reduced to an AA'BB' system, which would appear as two distinct doublets. The hydroperoxy proton's chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to its acidic nature and potential for hydrogen bonding.

¹³C NMR: In the ¹³C NMR spectrum, the peroxide functional group significantly influences the chemical shift of the adjacent carbon atom. The carbon atom bonded to the peroxy group (the quaternary carbon) is shifted downfield. ias.ac.in For this compound, the aromatic carbons would show distinct signals, with the carbon atom directly bonded to the chlorine (C-Cl) exhibiting a characteristic shift. The electron-withdrawing nature of chlorine is expected to cause a downfield shift for the para-carbon and slightly influence the shifts of the other aromatic carbons. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for Cumene Hydroperoxide)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes on the Effect of 4-Chloro Substituent |

| Methyl (2 x -CH₃) | ~1.6 | ~26-28 | Minor change expected compared to the parent compound. |

| Aromatic (C₂-H, C₆-H) | ~7.4-7.5 (Doublet) | ~128-130 | Protons ortho to the isopropyl group; expected to be a doublet due to splitting by meta protons. |

| Aromatic (C₃-H, C₅-H) | ~7.3-7.4 (Doublet) | ~127-129 | Protons meta to the isopropyl group; expected to be a doublet due to splitting by ortho protons. |

| Quaternary Carbon (-C(CH₃)₂) | - | ~85-87 | The carbon atom attached to the hydroperoxy group. |

| Aromatic (C-ipso) | - | ~145-148 | The carbon atom attached to the isopropylperoxol group. |

| Aromatic (C-Cl) | - | ~132-135 | The carbon atom directly bonded to chlorine. |

| Hydroperoxy (-OOH) | Variable (e.g., ~7.5-8.5) | - | Shift is highly dependent on solvent and concentration. |

This is an interactive table. Click on the headers to sort.

Effects of the Peroxide Functional Group on Chemical Shifts

The presence of the hydroperoxy (-OOH) group has a distinct deshielding effect on the alpha-carbon (the carbon atom to which it is attached). A study of the ¹³C NMR spectra of various organic peroxides revealed that the signal of the carbon atom in the α-position relative to the peroxide group is consistently shifted downfield compared to its non-peroxide counterpart. For example, the quaternary carbon in cumene is found at a significantly different chemical shift than the corresponding carbon in cumene hydroperoxide. This downfield shift is a characteristic feature used in the identification of the peroxide functionality.

Vibrational Spectroscopy (IR and Raman) in Peroxol Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying specific functional groups within a molecule by probing their characteristic vibrational frequencies. wikipedia.orgresearchgate.net

Identification of O-O Stretching Frequencies

The peroxide bond (O-O) has a characteristic stretching vibration that can be observed in both IR and Raman spectra. However, this vibration is notoriously weak in infrared spectra. In Raman spectroscopy, the O-O stretch often gives a more readily identifiable, though still weak to medium, signal. For most organic hydroperoxides, the O-O stretching frequency (ν(O-O)) appears in the range of 800-900 cm⁻¹. youtube.comtestbook.com Some studies on metal-peroxo complexes have assigned O-O stretching modes at slightly different frequencies, for instance, around 755 cm⁻¹ in certain biological systems. ias.ac.in The specific frequency can be influenced by the molecular structure and environment.

Hydrogen Bonding Effects on O-H Stretching Frequencies in Peroxols

The hydroxyl group (O-H) of the hydroperoxy moiety gives rise to a strong absorption band in the IR spectrum. The position and shape of this band are highly sensitive to hydrogen bonding. In a dilute solution using a non-polar solvent where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp, well-defined band in the region of 3500-3600 cm⁻¹. In contrast, in concentrated samples or in the presence of hydrogen-bond-accepting solvents, the hydroperoxide molecules can form dimers or larger aggregates through hydrogen bonding. This causes the O-H stretching band to broaden significantly and shift to a lower frequency, typically in the range of 3200-3400 cm⁻¹. This behavior is analogous to that observed for alcohols and provides valuable information about the intermolecular interactions of the peroxol.

Characteristic Vibrational Frequencies for Peroxols

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Free) | 3500 - 3600 | Sharp, Medium | Observed in dilute, non-polar solutions. |

| O-H Stretch (H-bonded) | 3200 - 3400 | Broad, Strong | Observed in concentrated samples or polar solvents. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | |

| O-O Stretch | 800 - 900 | Weak (IR), Weak-Medium (Raman) | Characteristic but often difficult to identify definitively. youtube.comtestbook.com |

| C-Cl Stretch | 700 - 750 | Strong | A strong band expected for the 4-chloro substituent. uantwerpen.be |

This is an interactive table. Click on the headers to sort.

Mass Spectrometry (MS) for Peroxol Identification

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of a compound. nist.gov

For organic hydroperoxides, several characteristic fragmentation pathways are observed. When using soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), a common fragmentation route for the protonated molecular ion [M+H]⁺ is the neutral loss of a hydrogen peroxide molecule (H₂O₂), corresponding to a loss of 34 Da. copernicus.org In the presence of ammonia, hydroperoxides readily form ammonium (B1175870) adducts [M+NH₄]⁺. Under collision-induced dissociation (CID), these adducts characteristically lose 51 Da, which corresponds to the combined loss of H₂O₂ and NH₃. copernicus.org This neutral loss of 51 Da is considered a diagnostic marker for the hydroperoxide functional group. copernicus.org

In the case of this compound, the mass spectrum would also be distinguished by the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. libretexts.org This results in the molecular ion appearing as a pair of peaks, M⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. Any fragment containing the chlorine atom will also exhibit this characteristic isotopic pattern, providing a clear marker for its presence in the structure. miamioh.edu

Expected Mass Spectral Fragments for this compound

| Fragment Ion (Structure) | Description of Loss | Notes |

| [M+H]⁺ - 34 | Neutral loss of H₂O₂ | Characteristic fragmentation for hydroperoxides. copernicus.org |

| [M+NH₄]⁺ - 51 | Neutral loss of H₂O₂ + NH₃ | Diagnostic fragmentation from the ammonium adduct. copernicus.org |

| [C₉H₁₀Cl]⁺ | Loss of •OOH | Formation of the 4-chlorocumyl cation. |

| [C₆H₄Cl]⁺ | Cleavage of the isopropyl group | Formation of the chlorophenyl cation. |

| [M]⁺ and [M+2]⁺ | Molecular Ion | Isotopic pattern with a ~3:1 ratio confirms the presence of one chlorine atom. libretexts.org |

This is an interactive table. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) for Peroxol Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of organic compounds. For the analysis of organic peroxols, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

A typical RP-HPLC method for the analysis of a compound structurally related to this compound would involve a C18 column. pensoft.netpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the stability of the analyte. pensoft.netpensoft.net Isocratic elution, where the composition of the mobile phase remains constant throughout the analysis, is frequently used for its simplicity and reproducibility. pensoft.netpensoft.net Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. pensoft.netpensoft.net

The method must be validated according to established guidelines to ensure its accuracy, precision, reproducibility, and specificity. pensoft.netpensoft.net This validation process confirms that the analytical method is suitable for its intended purpose, which in this case would be the quantification of this compound and the monitoring of its formation or degradation in reaction mixtures.

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Chlorophenyl Compound

| Parameter | Condition | Source |

| Column | C18 (150x4 mm i.d., 5 µm) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH=3) (50:50% v/v) | pensoft.netpensoft.net |

| Elution | Isocratic | pensoft.netpensoft.net |

| Flow Rate | 1.0 mL min⁻¹ | pensoft.netpensoft.net |

| Detection | UV/VIS at 225 nm | pensoft.netpensoft.net |

| Column Temperature | 30 °C | pensoft.netpensoft.net |

This table illustrates typical HPLC conditions for a related compound and serves as a starting point for method development for this compound.

Advanced Spectroscopic Methods (e.g., EPR, UV-Vis, EXAFS) in Peroxol Research

Advanced spectroscopic methods provide deeper insights into the electronic structure and local environment of paramagnetic species and chromophoric groups within molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct detection of species with unpaired electrons, such as peroxyl radicals (ROO•). nih.govyoutube.com In the context of organic peroxols, EPR can be used to study the formation and decay of radical intermediates during chemical reactions. The g-value and hyperfine coupling constants obtained from an EPR spectrum provide information about the structure and environment of the radical. nih.gov For instance, in studies of peroxyl radicals in biological systems, EPR has been used to identify the specific amino acid residues on which the radicals are localized. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable tool for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The presence of the chlorophenyl group in this compound suggests that it would have a characteristic UV absorption spectrum. UV-Vis spectroscopy can be used to monitor the kinetics of reactions involving this peroxol by observing changes in the absorbance at specific wavelengths over time. For example, the oxidation of 2,4-dichlorophenol (B122985) has been studied using UV-Vis spectroscopy to follow the reaction progress. nih.gov The technique can also be used to determine the stability of the compound under different conditions.

Extended X-ray Absorption Fine Structure (EXAFS): While less commonly used for simple organic molecules, EXAFS is a powerful technique for determining the local atomic structure around a specific element. In the study of metalloenzymes that interact with peroxides, EXAFS can provide precise information about the coordination environment of the metal center. nih.gov For a compound like this compound, EXAFS could potentially be used to study its interaction with metal complexes or surfaces by probing the environment of the chlorine atom.

Table 2: Spectroscopic Techniques and Their Applications in Peroxol Research

| Technique | Principle | Application in Peroxol Research | Source |

| EPR | Detects unpaired electrons in a magnetic field. | - Direct detection and characterization of peroxyl radicals.- Studying radical reaction mechanisms. | nih.govyoutube.com |

| UV-Vis | Measures the absorption of ultraviolet and visible light by chromophores. | - Quantifying peroxol concentration.- Monitoring reaction kinetics.- Assessing compound stability. | nih.gov |

| EXAFS | Analyzes the fine structure in X-ray absorption spectra to determine local atomic structure. | - Probing the coordination environment of metal ions interacting with peroxols.- Characterizing the local structure around specific atoms. | nih.gov |

The application of this suite of spectroscopic techniques provides a comprehensive approach to the characterization of organic peroxols, enabling detailed studies of their chemical properties and reactivity.

Influence of Solvent Environments on Peroxol Reactivity

Kinetic Solvent Effects on Radical Reactions Involving Peroxols

The solvent plays a crucial role in the kinetics of radical reactions involving peroxols. The rate of decay of cumylperoxyl radicals, for instance, has been observed to follow first-order kinetics, and this rate is largely independent of the specific diluting solvent used, such as carbon tetrachloride, benzene (B151609), or cumene (B47948). rsc.org However, the nature of the solvent can significantly impact the rates of hydrogen atom transfer (HAT) reactions. For example, studies on the cumyloxyl radical have shown that HAT rate constants can increase dramatically when moving from hydrogen-bond-donating (HBD) solvents like methanol (B129727) and trifluoroethanol (TFE) to non-polar solvents like isooctane (B107328). figshare.comnih.gov This effect is attributed to the deactivation of C-H bonds in the substrate by polar solvents through dipole-dipole interactions and hydrogen bonding, which makes them less susceptible to attack by electrophilic radicals. figshare.comnih.gov

Table 1: Effect of Solvent on Hydrogen Atom Transfer (HAT) Rate Constants for the Cumyloxyl Radical

| Solvent | Relative HAT Rate Constant (kH) |

| Isooctane | High (Reference) |

| Methanol (MeOH) | 5-12 times lower than in isooctane figshare.comnih.gov |

| Trifluoroethanol (TFE) | >80 times lower than in isooctane figshare.comnih.gov |

This table illustrates the significant decrease in the rate of hydrogen atom transfer to the cumyloxyl radical in polar, hydrogen-bond-donating solvents compared to a non-polar solvent.

Role of Hydrogen Bonding in Solvent-Peroxol Interactions

Hydrogen bonding between the solvent and peroxol molecules is a key factor governing their reactivity. Peroxyl radicals can be stabilized by hydrogen bonding, which can, in turn, affect their reaction rates. researchgate.net For peroxols that can act as hydrogen-bond donors, interactions with the solvent can modulate their antioxidant activity. researchgate.net Specifically, if the reactive -OH group of a peroxol acts as a hydrogen-bond donor to the solvent, its antioxidant activity is generally depressed. researchgate.net Conversely, if it acts as a hydrogen-bond acceptor, the activity tends to increase. researchgate.net

Solvent Polarity and Dielectric Constant Effects on Peroxol Reactivity

The polarity and dielectric constant of the solvent are fundamental properties that influence the rates and mechanisms of reactions involving peroxols. Generally, the binding free energy of hydrogen-bonded complexes, which can be crucial intermediates in peroxol reactions, is inversely proportional to the solvent's dielectric constant. researchgate.net However, specific cases exist where a hydrogen-bonded complex can be better stabilized in a solvent with a higher polarity. researchgate.net

In radical reactions, the effect of solvent polarity can be complex. For the addition of radicals to multiple bonds, the reaction rate in various solvents has been shown to correlate with the dipole moment of the solvents. chemrxiv.org For electrophilic radicals, solvation in polar solvents can increase the reaction barrier, while for nucleophilic radicals, it can decrease it. chemrxiv.org This indicates that the electronic nature of the radical, in conjunction with solvent polarity, dictates the kinetic outcome.

The dielectric constant of the solvent can also affect reaction rates. For certain radical reactions, a higher dielectric constant of the solvent leads to a greater decrease in the reaction barrier. chemrxiv.org The polarity of the solvent also dictates the dominant intermolecular forces at play, which can significantly alter product distributions in reactions like aldehyde autoxidation. frontiersin.org As the solvent polarity increases, the intermolecular forces can shift from weaker van der Waals forces to stronger hydrogen bonds, impacting both reactivity and selectivity. frontiersin.org

Table 2: Dielectric Constants of Common Solvents

| Solvent | Dielectric Constant (ε) |

| Hexane | ~1.9 |

| Benzene | 2.27 |

| Carbon Tetrachloride | 2.24 |

| Diethyl Ether | 4.33 |

| Chloroform | 4.81 |

| Ethyl Acetate (B1210297) | 6.02 |

| Dioxane | 2.25 |

| Acetone | 20.7 |

| Ethanol | 24.5 |

| Methanol | 32.7 |

| Acetonitrile | 37.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Water | ~80 |

This table, with data sourced from various standard references washington.edu, provides a spectrum of solvent polarities, which is a key factor in understanding peroxol reactivity.

Impact of Solvent on Peroxol Stability and Decomposition Pathways

The choice of solvent has a significant impact on the stability of peroxols and the pathways through which they decompose. The thermal decomposition of cumene hydroperoxide, a compound structurally related to 2-(4-Chlorophenyl)propane-2-peroxol, is a well-studied example. researchgate.netaidic.itresearchgate.net In saturated hydrocarbon solvents, its thermal decomposition proceeds at a measurable rate only at temperatures above 130°C and can occur through several pathways, including the formation of free radicals, two-electron oxidation of the solvent, or intramolecular breakdown. researchgate.net The presence of contaminants can catalyze decomposition at lower temperatures. nih.gov

The solvent can also influence the products of decomposition. For instance, the decomposition of cumene hydroperoxide can yield products such as methylstyrene, acetophenone, and 2-phenylpropan-2-ol. wikipedia.org The severity of thermal runaway reactions during decomposition increases with the concentration of the peroxide in a given solvent. aidic.it Studies using adiabatic calorimetry have shown that both the maximum temperature and pressure reached during a runaway reaction increase with higher peroxide concentrations. aidic.it

In some cases, the solvent is not merely a medium but a participant in the reaction. For example, in the synthesis of certain heterocyclic compounds, the presence of water as a solvent is essential for the reaction to proceed, and the reaction is significantly slower or yields are lower in aprotic solvents like dioxane, DMSO, and acetonitrile. mdpi.com This highlights that the solvent can be integral to the reaction mechanism itself, influencing which decomposition or reaction pathways are favored.

Applications of Organic Peroxols in Advanced Organic Synthesis

Peroxols as Oxidizing Agents in Organic Transformations

Organic peroxols, such as 2-(4-Chlorophenyl)propane-2-peroxol, are a class of oxidizing agents utilized in a variety of chemical transformations. nih.govorganic-chemistry.org Their utility stems from the reactive peroxide bond (-O-O-), which can participate in oxidation reactions. The presence of the electron-withdrawing chloro group in this compound modifies the electron density of the peroxide moiety compared to its parent compound, cumene (B47948) hydroperoxide, potentially altering its efficacy and selectivity in oxidation reactions like epoxidations and hydroxylations. While general organic peroxides are widely used, specific data on the oxidative applications of this compound are not extensively detailed in readily available literature.

Peroxols as Initiators for Free-Radical Reactions

Organic peroxides are commonly employed as initiators for free-radical reactions, most notably in polymer synthesis. wikipedia.orgtcichemicals.com They function by thermally or photochemically decomposing to produce reactive radicals that initiate a chain reaction. wikipedia.orgmasterorganicchemistry.com The rate of this decomposition is a critical parameter, often characterized by the initiator's half-life (t½) at a specific temperature. sigmaaldrich.com

The decomposition of a peroxol like this compound involves the homolytic cleavage of the weak O-O bond to form an alkoxy and a hydroxyl radical. The stability of these initial radicals and any subsequent rearranged radicals influences the initiation efficiency. The 4-chloro-substituent on the phenyl ring can affect the decomposition kinetics. While detailed kinetic studies specifically for this compound are not prevalent, research on the decomposition of cumene hydroperoxide shows it is sensitive to factors like temperature and the presence of acids or metal ions. umich.edu This suggests that the electronic effect of the chlorine atom would modulate the decomposition rate and, consequently, its performance as a radical initiator.

Table 1: General Properties of Radical Initiators This table provides a general overview of common radical initiators to contextualize the role of peroxols. Specific kinetic data for this compound is not available.

| Initiator Type | Typical Compound | Activation Method | Common Applications |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat, UV Light | Polymerization of vinyl monomers |

| Organic Peroxides | Benzoyl Peroxide | Heat | Polymerization, Curing of resins |

| Organic Hydroperoxides | Cumene Hydroperoxide | Heat, Acid Catalysis | Polymerization, Organic Synthesis |

Peroxide Electrophiles in Functionalized Ether Synthesis

While peroxides are more commonly known as sources of radicals or as oxidizing agents, under certain conditions, they can act as electrophiles. In the presence of a strong acid, a hydroperoxide can be protonated, making it susceptible to nucleophilic attack. This reactivity can potentially be harnessed for the synthesis of functionalized ethers, although this application is less common compared to their other roles. The electrophilicity of the oxygen atoms in this compound would be influenced by the electronic nature of the substituted phenyl ring, but specific examples of its use in ether synthesis are not well-documented.

Role of Peroxols in Specific Named Reactions (e.g., Baeyer–Villiger Oxidation, Criegee and Hock Reactions)

Organic peroxols and hydroperoxides are central to several important named reactions, acting either as the oxidant or as the rearranging substrate. nih.gov

Baeyer–Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or a peroxide. organicchemistrytutor.comyoutube.comyoutube.com The mechanism involves the formation of a tetrahedral intermediate, often called a Criegee intermediate. researchgate.net While peroxyacids are the classic reagents, hydroperoxides in combination with a Lewis or Brønsted acid can also effect this transformation. rsc.orgresearchgate.net The efficiency of a substituted hydroperoxide like this compound in this role would depend on its ability to deliver an oxygen atom, a process influenced by the electronic properties of the chloro-substituent.

Criegee and Hock Reactions: These are acid-catalyzed rearrangement reactions of peroxides themselves. nih.govresearchgate.net

The Criegee rearrangement typically refers to the rearrangement of peroxy esters, but the underlying principle of a group migrating to an electron-deficient oxygen is shared with other peroxide rearrangements. mdma.chrsc.org

The Hock rearrangement is a key industrial process involving the acid-catalyzed cleavage of tertiary benzylic hydroperoxides to yield a phenol (B47542) and a carbonyl compound. researchgate.netmdpi.comstackexchange.com The parent reaction, the Hock rearrangement of cumene hydroperoxide, is the cornerstone of the global production of phenol and acetone. wikipedia.orgyoutube.com

In the context of this compound, the Hock rearrangement would proceed via protonation of the hydroperoxide, followed by the migration of the 4-chlorophenyl group to the adjacent oxygen atom, leading to the elimination of water. The resulting carbocation is then hydrolyzed to yield 4-chlorophenol (B41353) and acetone. The migratory aptitude of the aryl group is a key factor in this rearrangement. Electron-withdrawing groups on the phenyl ring, such as chlorine, generally disfavor migration compared to electron-donating groups due to their effect on the stability of the transition state. Therefore, the Hock rearrangement of this compound would be expected to proceed under different kinetics compared to the unsubstituted cumene hydroperoxide.

Table 2: Products of Hock Rearrangement for Cumyl Hydroperoxides

| Hydroperoxide Substrate | Key Rearrangement Product 1 | Key Rearrangement Product 2 |

| Cumene hydroperoxide | Phenol | Acetone |

| This compound | 4-Chlorophenol | Acetone |

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(4-Chlorophenyl)propane-2-peroxol with high purity?

A robust synthesis involves optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize by-products. For example, Lewis/Brønsted acids (e.g., AlCl₃ or H₂SO₄) can enhance selectivity during critical steps like peroxide bond formation or isomerization of intermediates. Selective crystallization in aprotic solvents (e.g., toluene or dichloromethane) may improve purification . Analytical techniques such as HPLC or GC-MS should validate purity (>98%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?

Use a multi-technique approach:

- X-ray crystallography : For definitive bond-length and stereochemical data. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and peroxol group integration.

- FT-IR : Validate peroxide (O–O) stretching vibrations (~800–900 cm⁻¹).

Contradictions in data (e.g., unexpected coupling constants) may arise from dynamic stereochemistry or solvent effects, necessitating computational validation (DFT calculations).

Q. What safety protocols are critical when handling this compound in the lab?

- Engineering controls : Use fume hoods to limit airborne exposure.

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Exposure monitoring : Air sampling per OSHA guidelines (29 CFR 1910.1020) to ensure concentrations remain below recommended limits .

- Emergency measures : Immediate decontamination via eyewash stations or showers if skin/eye contact occurs .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during peroxide bond formation?

Contradictions (e.g., inconsistent rate constants under similar conditions) may arise from:

- Solvent polarity effects : Dielectric constants influence transition-state stability.

- Catalyst deactivation : Trace moisture or impurities can reduce Lewis acid efficiency.

Methodological solutions : - Conduct kinetic studies under inert atmospheres (N₂/Ar) with rigorously dried solvents.

- Use stopped-flow spectroscopy to capture short-lived intermediates .

- Compare DFT-predicted activation energies with experimental Arrhenius plots.

Q. What advanced analytical techniques are suitable for studying the decomposition pathways of this compound?

- High-resolution mass spectrometry (HR-MS) : Identify degradation products (e.g., chlorophenyl derivatives or ketones) with ppm-level accuracy.

- TGA-DSC : Quantify thermal stability and exothermic decomposition thresholds.

- EPR spectroscopy : Detect radical intermediates (e.g., peroxyl radicals) during thermal or photolytic breakdown .

Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?

- Molecular dynamics (MD) simulations : Predict conformational flexibility and bond dissociation energies.

- Docking studies : Explore interactions with stabilizers (e.g., antioxidants or UV absorbers).

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with peroxide bond stability. Validate with experimental DSC data .

Q. What strategies address discrepancies in crystallographic data for peroxol-containing compounds?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder modeling : Apply PART/SUMP restraints for mobile substituents.

- High-resolution synchrotron data : Resolve weak electron density regions (e.g., peroxol O–O bonds).

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.